Jodtolylharnstoffe
Description
Structurally, these compounds combine a toluidine (methyl-substituted aniline) backbone with a urea functional group and an iodine substituent, which enhances their bioactivity and target specificity . The iodine moiety contributes to their affinity for thyroid peroxidase (TPO), an enzyme critical in thyroid hormone synthesis, making them candidates for antithyroid agents .
Pharmacokinetically, Jodtolylharnstoffe exhibit moderate oral bioavailability due to their polar urea group, which balances solubility and membrane permeability. Metabolism occurs primarily in the liver via cytochrome P450 enzymes, with renal excretion of iodinated metabolites .
Properties
IUPAC Name |
(3-iodo-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHVRKYQCIARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jodtolylharnstoffe typically involves the reaction of tolyl isocyanate with an iodine-containing amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, while also minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Jodtolylharnstoffe undergoes various chemical reactions, including:
Oxidation: The iodine atom in this compound can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to form deiodinated products.
Substitution: The tolyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions include iodate derivatives, deiodinated urea compounds, and various substituted tolyl derivatives.
Scientific Research Applications
Jodtolylharnstoffe has found applications in several scientific research areas, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Jodtolylharnstoffe involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Critical Analysis of Research Limitations
Comparative trials against established agents like Methimazole are absent, and structural analogs such as Iodothiouracil have fallen out of favor due to toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
